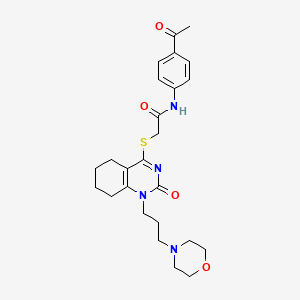
N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H32N4O4S and its molecular weight is 484.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This compound belongs to the class of thioacetamides and exhibits a unique structural composition that may contribute to its biological activity. Understanding its biological properties is essential for evaluating its potential as a pharmaceutical agent.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C24H30N4O4S
- Molecular Weight : 470.6 g/mol
- CAS Number : 898444-96-7
The compound features an acetylphenyl group linked through a thioether bond to a morpholinopropyl derivative. This design may facilitate interactions with biological targets such as enzymes or receptors.
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific biological targets. Compounds with similar structural motifs have demonstrated significant activity against various pathogens and may influence cellular signaling pathways involved in disease processes .
Antiproliferative Effects
Recent studies have indicated that related compounds exhibit antiproliferative effects on cancer cell lines. For instance, derivatives with similar structural characteristics have shown effectiveness against human liver cancer (HepG-2) and breast cancer (MCF-7) cells. The following table summarizes the antiproliferative activity observed in related studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5f | HepG-2 | 29.1 ± 2.9 | |
| 5b | MCF-7 | 31.7 ± 3.1 | |
| Doxorubicin | HepG-2 | 28.5 ± 1.9 |
These findings suggest that this compound may possess similar antiproliferative properties.
Enzymatic Inhibition
The compound's potential to inhibit specific enzymes has been suggested based on its structural features. Thioacetamides are known to participate in various biochemical reactions that could lead to enzyme inhibition. Further research is needed to identify specific enzymes affected by this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : A comparative study on chalcone imide derivatives revealed that compounds with similar structures exhibited strong antiproliferative effects against cancer cell lines . This highlights the potential of thioacetamides in cancer therapy.
- Antimicrobial Properties : Compounds containing thioether linkages have been noted for their antimicrobial activities against various pathogens . This suggests that this compound may also possess antimicrobial properties.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-18(30)19-7-9-20(10-8-19)26-23(31)17-34-24-21-5-2-3-6-22(21)29(25(32)27-24)12-4-11-28-13-15-33-16-14-28/h7-10H,2-6,11-17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOZVEXGMGJLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














